molecular formula C12H17ClFN B13251406 Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine

Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine

Cat. No.: B13251406
M. Wt: 229.72 g/mol
InChI Key: MYRYBNSDLSJKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine is an organic compound that belongs to the class of amines It features a butyl group attached to an amine, which is further connected to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine typically involves the reaction of 2-chloro-4-fluoroacetophenone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent quality and high efficiency. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[1-(2-chloro-4-methylphenyl)ethyl]amine
  • Butyl[1-(2-chloro-4-bromophenyl)ethyl]amine
  • Butyl[1-(2-chloro-4-iodophenyl)ethyl]amine

Uniqueness

Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

Butyl[1-(2-chloro-4-fluorophenyl)ethyl]amine is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a butyl group linked to a phenyl ring with chlorine and fluorine substitutions, suggests significant interactions with biological targets, including enzymes and receptors.

  • Molecular Formula: C13H16ClF
  • Molecular Weight: 215.69 g/mol
  • Structural Features: The presence of halogen atoms (chlorine and fluorine) enhances its chemical reactivity and binding affinity to various biological targets, which may influence its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, altering their activity and affecting downstream signaling pathways.
  • Receptor Binding: It can bind to specific receptors, potentially modulating various biochemical pathways within cells.

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit a range of biological activities. Initial studies suggest potential antimicrobial properties and enzyme inhibition capabilities, although detailed assays are necessary to establish a comprehensive pharmacological profile.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameStructure FeaturesNotable Activities
3-Chloro-4-fluorobenzylamineLacks the butyl groupDifferent reactivity due to absence of butyl group
ButylbenzylamineLacks chlorine and fluorine substituentsAffects biological activity significantly
3-Chloro-4-fluoroanilineContains an amine group directly on the benzene ringDifferent reactivity profile due to direct amine

The unique combination of a butyl group with a chlorofluorophenyl moiety in this compound imparts distinct chemical properties and potential biological activities not observed in the similar compounds listed above.

Case Studies and Research Findings

  • Anticancer Activity : A study investigating compounds with structural similarities found that certain derivatives exhibited moderate cytotoxic activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties. For instance, compounds with halogen substitutions showed varied degrees of activity against human colon adenocarcinoma (IC50 values around 92.4 µM) .
  • Enzyme Interaction Studies : Research has highlighted the potential for this compound to interact with enzymes involved in metabolic pathways. Such interactions could lead to significant changes in cellular processes, including gene expression and protein synthesis .
  • Pharmacological Profiles : Further exploration into the pharmacodynamics and pharmacokinetics of this compound is necessary. Preliminary data indicate that the presence of halogen atoms can enhance binding affinity, which is crucial for developing effective therapeutic agents .

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

N-[1-(2-chloro-4-fluorophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H17ClFN/c1-3-4-7-15-9(2)11-6-5-10(14)8-12(11)13/h5-6,8-9,15H,3-4,7H2,1-2H3

InChI Key

MYRYBNSDLSJKMB-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=C(C=C(C=C1)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.